2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking Analysis
A study by Sharma et al. (2018) focused on the synthesis of an anticancer compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. This study highlights the compound's potential in anticancer drug development and the use of molecular docking analysis to predict therapeutic targets (Sharma et al., 2018).
Antimicrobial Evaluation
Research by Debnath and Ganguly (2015) synthesized and characterized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating them for antibacterial and antifungal activities. Some compounds exhibited promising activities, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Antiallergic Properties
A study by Menciu et al. (1999) prepared N-(pyridin-4-yl)-(indol-3-yl)alkylamides and evaluated them as novel antiallergic compounds. This research demonstrates the process of synthesis and the potential application of such compounds in treating allergic reactions (Menciu et al., 1999).
Anti-Inflammatory and Analgesic Activities
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating them for anti-inflammatory and analgesic activities. The study highlights the therapeutic potential of these compounds in inflammation and pain management (Abu‐Hashem et al., 2020).
Design-Based Synthesis and Anti-Inflammatory Drug Analysis
Al-Ostoot et al. (2020) designed and synthesized a new indole acetamide derivative, analyzing its anti-inflammatory activity through molecular docking. This research underscores the importance of design-based synthesis and computational analysis in drug discovery (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-3-19-9-11-21(12-10-19)31-25(34)16-33-24-13-8-18(2)14-22(24)26-27(33)28(35)32(17-30-26)15-20-6-4-5-7-23(20)29/h4-14,17H,3,15-16H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJGSYEBDGXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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